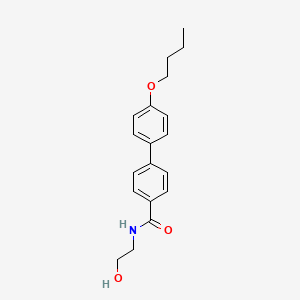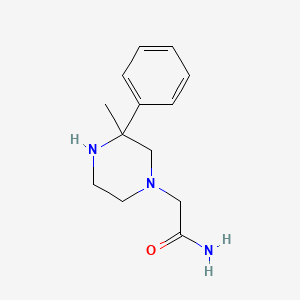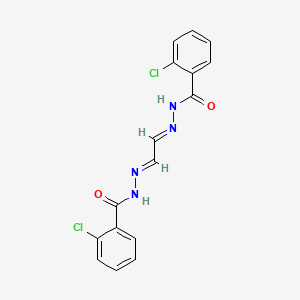![molecular formula C15H16N2O6 B3827695 N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine](/img/structure/B3827695.png)
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine
説明
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine, also known as BAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. BAA is a beta-alanine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is not fully understood. However, it is believed that N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine binds to amino acids through the formation of a Schiff base. This results in a significant increase in fluorescence intensity, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are required to fully understand the safety profile of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine.
実験室実験の利点と制限
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for the detection of amino acids in biological samples. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is its limited solubility in water, which can affect its use in certain applications.
将来の方向性
There are several future directions for the use of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine in biomedical applications. One of the most promising areas of research is the development of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine-based biosensors for the detection of amino acids in biological samples. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine can also be used as a fluorescent probe for the detection of other biomolecules, such as peptides and proteins. Further studies are required to fully understand the mechanism of action of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine and its potential use in various biomedical applications.
Conclusion:
In conclusion, N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is a highly selective and sensitive fluorescent probe for the detection of amino acids in biological samples. The synthesis method of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine involves a multi-step process, and the overall yield of this process is approximately 50%. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are required to fully understand the safety profile of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine. There are several future directions for the use of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine in biomedical applications, and further studies are required to fully understand the potential of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine in various applications.
科学的研究の応用
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine is its use as a fluorescent probe for the detection of amino acids in biological samples. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has been shown to selectively bind to amino acids, which results in a significant increase in fluorescence intensity. This property of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine has been utilized in the development of various biosensors for the detection of amino acids in biological samples.
特性
IUPAC Name |
3-[[(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-9(18)17-11(15(21)16-5-4-14(19)20)6-10-2-3-12-13(7-10)23-8-22-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQSYXYEJIQZGU-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-2-(acetylamino)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2Z)-3-allyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B3827633.png)
![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3827658.png)
![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)
![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B3827675.png)

![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
![2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3827698.png)

![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B3827711.png)
